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The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, has

rendered many cornerstone therapies, such as β-lactams, ineffective. This resistance is often

mediated by β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring,

inactivating the antibiotic. Avibactam represents a paradigm shift in combating this

mechanism. It is a first-in-class, non-β-lactam, β-lactamase inhibitor designed to protect β-

lactam antibiotics from degradation.[1] Unlike traditional inhibitors like clavulanic acid or

tazobactam, avibactam possesses a broader spectrum of activity, inhibiting Ambler class A,

class C, and some class D serine β-lactamases.[2][3] This guide, intended for drug

development professionals and researchers, provides a detailed exploration of avibactam's

chemical architecture, physicochemical properties, and the nuanced mechanism that underpins

its clinical efficacy, particularly in its combination with ceftazidime.

Chemical Identity and Physicochemical Properties
Avibactam's unique structure is central to its function. It is a member of the

diazabicyclo[3.2.1]octane class of molecules.[4] Its systematic IUPAC name is [(2S,5R)-2-

carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate.[4][5] The molecule was

rationally designed to mimic the transition state of β-lactam hydrolysis, enabling it to bind

effectively to the active site of β-lactamase enzymes.

Below is a visualization of the core chemical structure of Avibactam.

Caption: Core chemical structure of Avibactam.
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The key physicochemical properties of avibactam are summarized in the table below,

providing essential data for experimental design and formulation development.

Property Value Source(s)

Molecular Formula C₇H₁₁N₃O₆S [4][5]

Molecular Weight 265.25 g/mol [4][5]

CAS Number 1192500-31-4 [4][5]

Appearance White crystalline powder [6]

Water Solubility Approx. 10 g/L [6]

Protein Binding 5.7–8.2% [5][7]

Avibactam is typically administered intravenously as its sodium salt to improve solubility and

stability.[6][8]

Mechanism of Action: Reversible Covalent Inhibition
Avibactam's inhibitory mechanism is distinct from that of traditional β-lactam-based inhibitors,

which often act as "suicide inhibitors" that are irreversibly consumed. Avibactam functions as a

covalent but reversible inhibitor.[2][9] This process can be broken down into two critical steps:

Acylation: Avibactam binds to the active site of a serine β-lactamase. The catalytic serine

residue attacks the carbonyl group of avibactam's urea moiety, opening the five-membered

ring and forming a stable, covalent acyl-enzyme intermediate.[10] This step effectively

sequesters the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic.[11]

Deacylation (Recyclization): The acyl-enzyme complex is unusually stable compared to that

formed with β-lactam antibiotics.[10] Crucially, the subsequent deacylation reaction does not

result in the hydrolysis and destruction of avibactam. Instead, the molecule is released

intact, regenerating both the active inhibitor and the functional enzyme.[2][12] This process

of "recyclization" allows a single molecule of avibactam to inhibit multiple β-lactamase

enzymes over time.

The following diagram illustrates this unique, reversible covalent inhibition pathway.
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Caption: Reversible covalent inhibition mechanism of Avibactam.

This reversible mechanism provides a significant advantage. The slow rate of recyclization

(k₋₂) ensures a prolonged period of enzyme inhibition, while the regeneration of the inhibitor

maintains its effective concentration in the periplasmic space.[10]

In Vitro Evaluation: Quantifying Potency
Assessing the efficacy of avibactam requires a multi-faceted approach, primarily focused on its

ability to restore the activity of a partner β-lactam antibiotic. The causality behind these

experimental choices is to first establish a baseline of resistance and then quantify the specific

contribution of the inhibitor.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Testing
The cornerstone of in vitro evaluation is determining the MIC of the partner antibiotic (e.g.,

ceftazidime) with and without a fixed concentration of avibactam. This directly measures the

restoration of antibacterial activity.

Methodology:
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Strain Preparation: Culture β-lactamase-producing bacterial strains (e.g., KPC-producing

Klebsiella pneumoniae, AmpC-producing Pseudomonas aeruginosa) to mid-log phase in

cation-adjusted Mueller-Hinton broth (CAMHB).

Inoculum Standardization: Adjust the bacterial suspension to a turbidity equivalent to a 0.5

McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Serial Dilution:

Plate A (Antibiotic Alone): Prepare a two-fold serial dilution of the β-lactam antibiotic in a

96-well microtiter plate.

Plate B (Combination): Prepare an identical serial dilution of the β-lactam antibiotic in a

plate where each well also contains a fixed, sub-inhibitory concentration of avibactam
(typically 4 mg/L).

Inoculation: Inoculate all wells with the standardized bacterial suspension to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no antibiotic) and negative

(no bacteria) growth controls.

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely

inhibits visible bacterial growth.

Data Analysis: Compare the MIC from Plate A to Plate B. A significant reduction (e.g., ≥4-

fold) in the MIC in the presence of avibactam demonstrates its inhibitory effect.[13]

This protocol is self-validating through the direct comparison of the antibiotic's activity with and

without the inhibitor against the same bacterial strain under identical conditions.

The following workflow diagram outlines the process for determining the potentiation effect of

avibactam.
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Caption: Experimental workflow for in vitro MIC testing.
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In Vivo Pharmacology: Bridging the Gap to Clinical
Use
Understanding avibactam's behavior within a biological system is critical for designing effective

dosing regimens. Its pharmacokinetic (PK) and pharmacodynamic (PD) properties are

complementary to those of its partner cephalosporins, like ceftazidime.[14][15]

Pharmacokinetic Profile
Clinical studies have established a consistent pharmacokinetic profile for avibactam.
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PK Parameter Value Range Significance Source(s)

Elimination Half-life

(t½)
1.4 - 3.2 hours

Complements the

half-life of ceftazidime,

allowing for

synchronized dosing

intervals.

[14][15]

Volume of Distribution

(Vd)
15.4 - 26.3 L

Indicates distribution

primarily within the

extracellular fluid,

consistent with

targeting bacteria in

plasma and interstitial

spaces.

[14][15]

Metabolism Negligible

The drug is not

significantly

metabolized, reducing

the potential for

metabolic drug-drug

interactions.

[5]

Primary Excretion

Route
Renal (97%)

Excreted largely

unchanged in the

urine. Dosage

adjustments are

necessary for patients

with renal impairment.

[5][14][15]

Pharmacodynamic Target
For β-lactamase inhibitors, the key pharmacodynamic index is not a traditional MIC-based

metric. Instead, efficacy correlates best with the percentage of the dosing interval that the free

drug concentration remains above a critical threshold concentration (%fT > Cₜ).[16][17] This Cₜ

is the concentration required to adequately suppress β-lactamase activity and restore the

partner antibiotic's efficacy. Preclinical models, including neutropenic mouse thigh and lung

infection models, have been instrumental in defining this target.[18][19] For avibactam, a Cₜ of
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1-2.5 mg/L has been identified as correlating well with efficacy, depending on the pathogen and

infection site.[16] This insight is foundational for using pharmacokinetic modeling to predict

clinical success and establish susceptibility breakpoints.

Conclusion
Avibactam is a testament to modern medicinal chemistry and a vital tool against multi-drug

resistant Gram-negative pathogens. Its novel diazabicyclooctane structure, unique reversible

covalent mechanism of action, and favorable pharmacokinetic profile make it an effective and

reliable β-lactamase inhibitor.[2][4] By understanding its core chemical properties and the

intricate details of its interaction with bacterial enzymes, researchers and drug developers can

better leverage its potential in combination therapies and design the next generation of life-

saving antibiotics. The continued study of its structure-activity relationships and resistance

mechanisms will be paramount as the landscape of bacterial resistance continues to evolve.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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